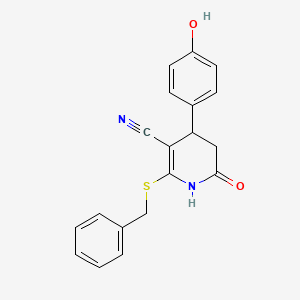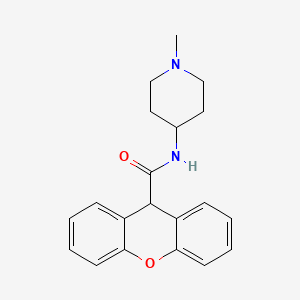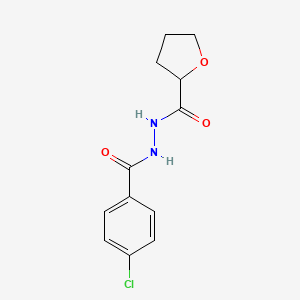![molecular formula C17H19ClO4 B4969698 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the class of aryl ether derivatives. It is commonly known as SR-57227A and is a selective agonist for the serotonin 5-HT3 receptor. This compound has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves its binding to the serotonin 5-HT3 receptor, which leads to the activation of the receptor and the subsequent opening of an ion channel. This results in the influx of cations such as sodium and calcium into the cell, which leads to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene are largely mediated by its interaction with the serotonin 5-HT3 receptor. Activation of this receptor has been shown to have a variety of effects on the central and peripheral nervous systems, including the regulation of nausea and vomiting, pain perception, anxiety, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene in lab experiments is its high potency and selectivity for the serotonin 5-HT3 receptor. This makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is the development of new drugs that target the serotonin 5-HT3 receptor for the treatment of various disorders, including nausea and vomiting, anxiety, and pain. Another potential direction is the study of the effects of this compound on other receptors and ion channels, which may provide new insights into its mechanism of action and potential therapeutic uses. Additionally, there is ongoing research into the synthesis and optimization of new analogs of this compound with improved potency and selectivity for the serotonin 5-HT3 receptor.
Synthesemethoden
The synthesis of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2,6-dimethoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chlorophenol in the presence of a catalyst such as palladium on carbon to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. This receptor is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-15-8-4-9-16(20-2)17(15)22-11-5-10-21-14-7-3-6-13(18)12-14/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMPFLZRWPHOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Chlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)

![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)

![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)

![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)
